molecular formula C14H19IO B077266 Cicliomenol CAS No. 10572-34-6

Cicliomenol

Cat. No.: B077266
CAS No.: 10572-34-6
M. Wt: 330.20 g/mol
InChI Key: YDHKCEOBMPNVDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cicliomenol can be synthesized through the iodination of cyclohexyl phenol. The process involves the reaction of cyclohexyl phenol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure the selective iodination of the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and real-time monitoring further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Cicliomenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cicliomenol has a wide range of scientific research applications, including:

Mechanism of Action

Cicliomenol exerts its antiseptic effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The iodine atom in this compound plays a crucial role in its antimicrobial activity by interacting with the proteins and enzymes of the microorganisms, inhibiting their function and growth .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl phenol: Lacks the iodine substituent and has different antimicrobial properties.

    Iodo-phenol derivatives: Similar in structure but may have varying degrees of antimicrobial activity depending on the position and number of iodine atoms.

Uniqueness

Cicliomenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. The presence of the iodine atom enhances its efficacy as an antiseptic compared to other phenol derivatives .

Properties

IUPAC Name

2-cyclohexyl-4-iodo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO/c1-9-8-12(16)13(10(2)14(9)15)11-6-4-3-5-7-11/h8,11,16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHKCEOBMPNVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1I)C)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864290
Record name Cicliomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10572-34-6
Record name 2-Cyclohexyl-4-iodo-3,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10572-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicliomenol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010572346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicliomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cicliomenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLIOMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYU56H6EBV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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